Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823716
InChI: InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3
SMILES:
Molecular Formula: C14H15NO2S
Molecular Weight: 261.34 g/mol

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate

CAS No.:

Cat. No.: VC15823716

Molecular Formula: C14H15NO2S

Molecular Weight: 261.34 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate -

Specification

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
IUPAC Name ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate
Standard InChI InChI=1S/C14H15NO2S/c1-3-17-13(16)8-12-9-18-14(15-12)11-6-4-5-10(2)7-11/h4-7,9H,3,8H2,1-2H3
Standard InChI Key LKOYZNUTTABBJV-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate features a planar thiazole core (a five-membered ring containing sulfur and nitrogen) linked to an m-tolyl group (3-methylphenyl) and an ethyl acetate side chain. The IUPAC name, ethyl 2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetate, reflects its substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC14H15NO2SC_{14}H_{15}NO_{2}S
Molecular Weight261.34 g/mol
SMILESCCOC(=O)CC1=CSC(=N1)C2=CC=CC(=C2)C
InChIKeyLKOYZNUTTABBJV-UHFFFAOYSA-N

The ethyl ester group enhances solubility in organic solvents, while the m-tolyl substituent contributes to hydrophobic interactions in biological systems .

Spectroscopic Characterization

Although direct spectral data for this compound are sparse, related thiazole-acetate derivatives provide insights. For example, ethyl 2-(2-aminothiazol-4-yl)acetate hydrochloride (PubChem CID 57416902) exhibits:

  • 1H^1H-NMR: A singlet at δ 4.35 ppm for the acetate CH2_2, a thiazole CH signal at δ 6.40 ppm, and aromatic protons at δ 7.15–7.63 ppm .

  • MS (EI): A molecular ion peak at m/z 380 [M]+^+ .
    These patterns suggest analogous signals for Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, with additional peaks corresponding to the m-tolyl methyl group (δ ~2.35 ppm) .

Synthesis Methodologies

General Approaches

Thiazole synthesis typically employs condensation reactions between α-halocarbonyl compounds and thioamides or multicomponent reactions (MCRs). For Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate, plausible routes include:

Condensation with Thioamides

Reacting ethyl 2-chloroacetate with a preformed m-tolylthioamide generates the thiazole ring. For example:
CH3C6H4CSNH2+ClCH2COOEtEthyl 2-(2-(m-tolyl)thiazol-4-yl)acetate+HCl\text{CH}_3\text{C}_6\text{H}_4\text{CSNH}_2 + \text{ClCH}_2\text{COOEt} \rightarrow \text{Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate} + \text{HCl}
This method mirrors the synthesis of 5-arylazothiazoles reported in PMC .

Multicomponent Reactions (MCRs)

A one-pot MCR using m-tolualdehyde, ethyl glyoxylate, and thiourea in the presence of a catalyst (e.g., iodine) could yield the target compound. Similar strategies have produced 4-phenylthiazole derivatives with yields exceeding 70% .

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring the m-tolyl group attaches at position 2 of the thiazole.

  • Purification: Separating byproducts due to the ethyl ester’s polarity.
    A study on thiophene-thiazole hybrids achieved regiocontrol using DMF/KOH, suggesting adaptable conditions .

Physicochemical and Pharmacological Profiles

Solubility and Stability

The compound is lipophilic (logP ≈ 3.2 predicted), favoring dissolution in dichloromethane or DMSO. Hydrolysis of the ester group in aqueous media limits its stability, necessitating storage at –20°C .

Biological Activity

While direct assays are unavailable, structurally similar thiazoles exhibit:

  • Antimicrobial Effects: Thiazoles with electron-withdrawing groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .

  • Anticancer Potential: Analogues like ethyl 2-(2-aminothiazol-4-yl)acetate inhibit HeLa cells (IC50_{50} = 12 µM) via tubulin disruption .

  • Anti-inflammatory Action: Thiazole-acetates reduce COX-2 expression by 40–60% in murine models.

Comparative Analysis with Analogues

CompoundStructureKey DifferencesBioactivity
Ethyl 2-(2-aminothiazol-4-yl)acetateAmino group at C2Higher solubility (logP 1.8)Anticancer
5-(m-Tolyl)thiazole-2-carbaldehydeAldehyde at C2Electrophilic reactivityAntimicrobial

The ethyl ester in Ethyl 2-(2-(m-tolyl)thiazol-4-yl)acetate enhances metabolic stability compared to aldehyde-bearing analogs, making it more suitable for drug development.

Applications and Future Directions

Current Uses

  • Medicinal Chemistry: A precursor for anti-inflammatory and anticancer agents.

  • Materials Science: Thiazole’s electron-deficient ring aids in designing organic semiconductors.

Research Gaps

  • Pharmacokinetics: No data on absorption, distribution, or toxicity.

  • Synthetic Scalability: Limited reports on gram-scale production.

Recommended Studies

  • Structure-Activity Relationships (SAR): Modifying the m-tolyl or ester groups to enhance potency.

  • In Vivo Testing: Evaluating efficacy in animal models of inflammation or cancer.

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